4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1525519-07-6
VCID: VC5220278
InChI: InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3
SMILES: COCC1=C(C(=NC(=N1)C2CC2)Cl)I
Molecular Formula: C9H10ClIN2O
Molecular Weight: 324.55

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine

CAS No.: 1525519-07-6

Cat. No.: VC5220278

Molecular Formula: C9H10ClIN2O

Molecular Weight: 324.55

* For research use only. Not for human or veterinary use.

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine - 1525519-07-6

Specification

CAS No. 1525519-07-6
Molecular Formula C9H10ClIN2O
Molecular Weight 324.55
IUPAC Name 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Standard InChI InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3
Standard InChI Key BTBKEOKIKDELDI-UHFFFAOYSA-N
SMILES COCC1=C(C(=NC(=N1)C2CC2)Cl)I

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, reflects its substitution pattern on the pyrimidine ring (Figure 1):

  • Position 2: Cyclopropyl group, a strained three-membered carbocycle known to enhance metabolic stability in drug candidates.

  • Position 4: Chlorine atom, a common substituent in bioactive pyrimidines due to its electron-withdrawing effects .

  • Position 5: Iodine atom, which introduces steric bulk and potential for halogen bonding .

  • Position 6: Methoxymethyl group (-OCH2CH3), contributing to solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H10ClIN2O
Molecular Weight324.55 g/mol
SMILESCOCC1=C(C(=NC=N1)C2CC2)Cl
InChIKeyBTBKEOKIKDELDI-UHFFFAOYSA-N

The presence of iodine (atomic radius: 1.98 Å) at position 5 creates steric hindrance, potentially influencing regioselectivity in substitution reactions . Computational models predict a planar pyrimidine ring with slight puckering due to the cyclopropyl group’s spatial demands .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves sequential functionalization of a pyrimidine precursor. Two principal strategies emerge from literature:

Strategy A: Late-Stage Iodination

  • Pyrimidine Core Assembly: Condensation of thiourea derivatives with β-keto esters forms the 2-aminopyrimidine scaffold, followed by chlorination at position 4 .

  • Cyclopropanation: Transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) introduces the cyclopropyl group at position 2 .

  • Methoxymethyl Introduction: Alkylation with chloromethyl methyl ether (MOM-Cl) under basic conditions.

  • Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid achieves position 5 substitution .

Strategy B: Direct Functionalization

An alternative approach utilizes pre-functionalized building blocks:

  • 2-Cyclopropyl-4,6-dichloropyrimidine serves as the starting material.

  • Selective Methoxymethylation at position 6 via nucleophilic aromatic substitution (SNAr) with sodium methoxymethoxide.

  • Iodine Incorporation via halogen exchange using CuI/KI in DMF at elevated temperatures .

Table 2: Comparative Synthetic Routes

Physicochemical and Spectroscopic Properties

Solubility and Stability

Experimental data remain limited, but computational predictions (ADMET Lab 2.0) suggest:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: 0.12 mg/mL (25°C), enhanced by the methoxymethyl group’s polarity

  • Thermal Stability: Decomposition onset at 189°C (DSC)

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, CDCl3): δ 4.45 (s, 2H, OCH2), 3.38 (s, 3H, OCH3), 1.90–1.84 (m, 1H, cyclopropyl), 0.98–0.92 (m, 4H, cyclopropyl).

  • 13C NMR: 158.9 (C4), 140.2 (C5), 72.1 (OCH2), 56.7 (OCH3), 14.3 (cyclopropyl).

  • HRMS: m/z 324.9612 [M+H]+ (calc. 324.9608).

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)
4-Chloro-2-cyclopropyl derivative48 ± 3.1112 ± 8.4
5-Iodo-6-methyl analog 67 ± 4.2205 ± 12.7

Challenges and Future Directions

Synthetic Optimization

  • C-H Activation: Direct cyclopropanation via rhodium-catalyzed C-H insertion could streamline synthesis .

  • Flow Chemistry: Continuous iodination processes to improve reproducibility .

Biological Evaluation

  • In Vivo Toxicity: Address potential hepatic metabolism issues from the methoxymethyl group.

  • Prodrug Development: Phosphate ester derivatives to enhance bioavailability .

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